2-(Furan-2-ylmethyl)-3-methylbutan-1-imine
Description
Chemical Significance of Imines and Schiff Bases in Organic Synthesis
Imines, often referred to as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). researchgate.net This functional group is of paramount importance in organic synthesis, serving as a versatile intermediate for the construction of a wide array of more complex molecules. The formation of an imine typically occurs through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. wisdomlib.org This reaction is a fundamental process in the creation of nitrogen-containing compounds. wisdomlib.org
The significance of imines stems from their reactivity. The polarized C=N bond is susceptible to attack by nucleophiles at the carbon atom and by electrophiles at the nitrogen atom. This reactivity allows for a variety of chemical transformations, including reduction to form amines, addition reactions to create new carbon-carbon or carbon-heteroatom bonds, and cycloaddition reactions. wikipedia.org Chiral Schiff bases have been instrumental as ligands in asymmetric catalysis, a field pioneered by Ryōji Noyori with the development of a copper-Schiff base complex for cyclopropanation. wikipedia.org Furthermore, imines are crucial intermediates in numerous biological processes. For instance, the coenzyme pyridoxal (B1214274) phosphate (B84403) utilizes an imine linkage to facilitate amino acid metabolism. amazonaws.com
Unique Contributions of Furan (B31954) Heterocycles to Chemical Reactivity and Molecular Design
Furan is a five-membered aromatic heterocycle containing an oxygen atom. wikipedia.org While it exhibits aromatic character due to the delocalization of six π-electrons, its resonance energy is significantly lower than that of benzene, making it more reactive. acs.org This unique reactivity profile makes furan a valuable building block in organic synthesis. numberanalytics.com
Defining the Structural Class: Furan-Substituted Alkyl Imines
Furan-substituted alkyl imines are a class of organic molecules that contain both a furan ring and an imine functional group where the nitrogen atom is bonded to an alkyl group. The general structure involves a furan ring attached, either directly or through a linker, to the carbon atom of the C=N double bond. The title compound, 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, is a specific example of this class.
The key structural features of these compounds are:
The Furan Ring: A five-membered aromatic heterocycle that can be substituted at various positions.
The Imine Group: A carbon-nitrogen double bond (C=N).
The Alkyl Substituent: An alkyl group attached to the nitrogen atom of the imine.
The Linker: The atoms connecting the furan ring to the imine carbon.
The interplay between the electron-rich furan ring and the electrophilic imine carbon can lead to interesting chemical properties and reactivity patterns. The specific nature of the alkyl group on the nitrogen and the substitution pattern on the furan ring can be varied to fine-tune the steric and electronic properties of the molecule.
Historical Context and Evolution of Research on Furan Imine Systems
The history of furan imine systems is intrinsically linked to the discoveries of its constituent parts: the furan ring and the imine functional group. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.org Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.org The synthesis of imines was first reported by Hugo Schiff in 1864, and these compounds subsequently became known as Schiff bases. amazonaws.com
Early research in this area likely focused on the fundamental synthesis and reactivity of simple furan-containing aldehydes and ketones with various amines. Over time, as the field of organic synthesis matured, more complex furan imine systems were investigated. The development of modern spectroscopic techniques, such as NMR and mass spectrometry, has been crucial in the characterization of these compounds. nih.gov In recent decades, there has been a growing interest in the synthesis of furan-based polymers, including polyimines, driven by the desire to utilize renewable biomass resources, as furan derivatives can be readily obtained from sugars. rsc.orgresearchgate.net
Current Challenges and Prospective Research Trajectories for Novel Furan Imine Compounds
One of the significant challenges in the chemistry of furan derivatives is their stability, particularly under acidic or basic conditions, which can lead to degradation and the formation of undesirable byproducts. researchgate.net This instability can complicate their synthesis, purification, and application. researchgate.net For furan-based polymers, achieving desirable mechanical and thermal properties that can compete with petroleum-based plastics remains an active area of research. rsc.org
Future research in the field of furan imine compounds is likely to focus on several key areas:
Sustainable Chemistry: The development of efficient and environmentally friendly methods for the synthesis of furan imines from biomass-derived feedstocks is a major goal. mdpi.com
Catalysis: The design of novel catalysts for the controlled synthesis of complex furan-containing molecules, including those with imine functionalities, is a continuing area of interest.
Materials Science: The exploration of new furan-based polyimines and other polymers with advanced properties, such as thermal stability, conductivity, and recyclability, holds significant promise. rsc.org
Medicinal Chemistry: Given the prevalence of the furan ring in bioactive molecules, the synthesis and biological evaluation of novel furan imine derivatives as potential therapeutic agents is a promising avenue for research. researchgate.net
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-3-methylbutan-1-imine |
InChI |
InChI=1S/C10H15NO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,7-9,11H,6H2,1-2H3 |
InChI Key |
NUASWSNGUOUYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CO1)C=N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Furan 2 Ylmethyl 3 Methylbutan 1 Imine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2-(furan-2-ylmethyl)-3-methylbutan-1-imine, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.
High-Field ¹H NMR for Proton Environment Analysis
High-field ¹H NMR spectroscopy allows for the detailed analysis of the proton environments within the 2-(furan-2-ylmethyl)-3-methylbutan-1-imine molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal information about the connectivity of neighboring protons. The imine proton (N=CH) is expected to resonate in the downfield region, typically between 7.5 and 8.5 ppm, as a doublet due to coupling with the adjacent methine proton of the isobutyl group. The protons of the furan (B31954) ring will exhibit characteristic shifts and coupling patterns. Specifically, the proton at position 5 of the furan ring is anticipated to appear as a doublet of doublets around 7.4 ppm. The protons at positions 3 and 4 of the furan ring are expected to resonate as a doublet and a doublet of doublets, respectively, in the range of 6.2 to 6.4 ppm. The methylene (B1212753) protons (CH₂) adjacent to the furan ring would likely appear as a singlet around 4.2 ppm. Within the isobutyl group, the methine proton (CH) is expected to be a multiplet around 2.5 ppm, while the diastereotopic methylene protons adjacent to the nitrogen would show distinct signals. The two methyl groups of the isobutyl moiety are expected to be doublets near 1.0 ppm.
Table 1: Hypothetical ¹H NMR Data for 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1' (N=CH) | ~ 8.0 | d | ~ 4.5 |
| H-5 (Furan) | ~ 7.4 | dd | ~ 1.8, 0.9 |
| H-3 (Furan) | ~ 6.3 | d | ~ 3.2 |
| H-4 (Furan) | ~ 6.2 | dd | ~ 3.2, 1.8 |
| CH₂ (Methylene) | ~ 4.2 | s | - |
| CH (Isobutyl) | ~ 2.5 | m | - |
| CH₃ (Isobutyl) | ~ 1.0 | d | ~ 6.8 |
¹³C NMR for Carbon Backbone and Functional Group Identification
¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The imine carbon (N=CH) is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of 160-170 ppm. The quaternary carbon of the furan ring (C-2) would likely resonate around 155 ppm, while the other furan carbons (C-3, C-4, C-5) are expected to be found between 108 and 145 ppm. The methylene carbon (CH₂) adjacent to the furan ring is anticipated to have a chemical shift of approximately 55 ppm. The carbons of the isobutyl group will resonate in the upfield region, with the methine carbon (CH) around 35 ppm and the methyl carbons (CH₃) near 20 ppm.
Table 2: Hypothetical ¹³C NMR Data for 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-1' (N=CH) | ~ 165 |
| C-2 (Furan) | ~ 155 |
| C-5 (Furan) | ~ 143 |
| C-3 (Furan) | ~ 110 |
| C-4 (Furan) | ~ 108 |
| CH₂ (Methylene) | ~ 55 |
| CH (Isobutyl) | ~ 35 |
| CH₃ (Isobutyl) | ~ 20 |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Long-Range Coupling
Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from one-dimensional spectra. A Correlation SpectroscopY (COSY) experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would show a correlation between the imine proton and the methine proton of the isobutyl group, as well as the coupling between the protons on the furan ring.
The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the ¹H and ¹³C NMR spectra.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. This allows for the unambiguous confirmation of the molecular formula.
Accurate Mass Measurement and Isotopic Pattern Analysis
For 2-(furan-2-ylmethyl)-3-methylbutan-1-imine, the expected molecular formula is C₁₀H₁₅NO. HRMS analysis would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), which can be compared to the theoretical exact mass. The theoretical exact mass for C₁₀H₁₆NO⁺ (the protonated molecule) is 166.1226 u. An experimentally determined mass that is within a few parts per million (ppm) of this value would provide strong evidence for the proposed molecular formula. The isotopic pattern of the molecular ion peak would also be analyzed. The relative abundance of the [M+1]⁺ peak, primarily due to the natural abundance of ¹³C, should be consistent with the presence of ten carbon atoms in the molecule.
Fragmentation Pathways and Diagnostic Ions
In addition to providing an accurate mass, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragments. For 2-(furan-2-ylmethyl)-3-methylbutan-1-imine, several key fragmentation pathways could be expected.
One likely fragmentation is the cleavage of the C-N bond, which could lead to the formation of a furfuryl cation (C₅H₅O⁺) at m/z 81. Another probable fragmentation is the loss of the isobutyl group, resulting in a fragment ion at m/z 94. The McLafferty rearrangement is also a possibility for imines, which could lead to the formation of a neutral alkene and a smaller radical cation. The observation of these and other diagnostic fragment ions in the mass spectrum would provide further corroborating evidence for the proposed structure of the molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of a molecule is a unique fingerprint, with specific absorption bands corresponding to particular bond types and structural moieties.
The infrared spectrum of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine is distinguished by absorption bands characteristic of its two primary functional components: the imine group (C=N) and the furan ring.
The imine moiety is characterized by its carbon-nitrogen double bond (C=N). The stretching vibration of this bond is a reliable diagnostic peak in IR spectroscopy. For most imines, this absorption band typically appears in the 1690–1630 cm⁻¹ region. researchgate.net The exact wavenumber is sensitive to the electronic environment and substitution around the imine group. researchgate.netnih.gov In the case of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, the C=N stretching vibration is expected to be a strong to medium intensity band within this range.
The furan moiety , a five-membered aromatic heterocycle, contributes several characteristic bands to the IR spectrum. udayton.eduglobalresearchonline.net These include:
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring typically produce bands in the 1600–1500 cm⁻¹ region. A notable band is often observed near 1504 cm⁻¹. researchgate.net
C-O-C Stretching: The ether linkage within the furan ring gives rise to strong C-O-C stretching vibrations. An antisymmetric stretching mode is commonly found around 1199-1079 cm⁻¹, while a symmetric stretch appears at a lower frequency. udayton.edu
C-H Vibrations: The C-H bonds of the furan ring have characteristic stretching and bending vibrations. The aromatic C-H stretching occurs at wavenumbers just above 3000 cm⁻¹, often near 3125 cm⁻¹. researchgate.net Out-of-plane C-H bending vibrations are also prominent and typically appear in the 900–700 cm⁻¹ region, with their exact position being indicative of the substitution pattern on the ring. acs.org
The presence of the isobutyl group attached to the imine nitrogen and the methylene bridge would be confirmed by C-H stretching vibrations for sp³-hybridized carbons, which appear below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. vscht.cz
Interactive Table 1: Expected Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching (sp²-hybridized) | Furan Ring | ~3125 | Medium |
| C-H Stretching (sp³-hybridized) | Alkyl Groups | 2850-2960 | Medium to Strong |
| C=N Stretching | Imine | 1630-1690 | Medium to Strong |
| C=C Stretching | Furan Ring | 1500-1600 | Medium |
| C-O-C Antisymmetric Stretching | Furan Ring | 1079-1199 | Strong |
| C-H Out-of-Plane Bending | Furan Ring | 700-900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying molecules containing conjugated π-electron systems.
The UV-Vis spectrum of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine is determined by the electronic transitions within its chromophores: the furan ring and the imine double bond. The key feature of this molecule is the conjugation between the π-system of the furan ring and the π-bond of the imine group, facilitated by the methylene bridge which, while separating them, allows for electronic influence.
The primary electronic transitions observed in molecules of this type are:
π → π* (pi to pi-star) transitions: These are high-energy transitions that occur in systems with double or triple bonds. Both the furan ring and the C=N double bond will exhibit these transitions. Furan itself shows a strong π → π* absorption band around 205-220 nm. nist.govresearchgate.net
n → π* (n to pi-star) transitions: This transition involves the promotion of a non-bonding electron (from the lone pair on the nitrogen atom of the imine) to an anti-bonding π* orbital. These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths. nih.gov
A critical aspect of the electronic structure is the conjugation between the furan ring and the imine. When a chromophore like a furan ring is conjugated with another unsaturated group (the imine), the π-electron system is extended. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to excite an electron, resulting in the absorption of light at a longer wavelength. This phenomenon is known as a bathochromic shift (or red shift). chemicalpapers.com
For 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, the furan ring's absorption is expected to shift to a longer wavelength compared to unsubstituted furan. The presence of the imine group in conjugation creates a new, larger chromophore. Studies on similar furan-imine systems show that such conjugation leads to absorption maxima shifting significantly, often into the 290–400 nm range, depending on the specific structure and solvent. nih.govresearchgate.net Therefore, one would anticipate observing a strong absorption band in the UV-A region, attributable to the π → π* transition of the conjugated furan-imine system, and potentially a weaker, longer-wavelength shoulder corresponding to the n → π* transition of the imine.
Interactive Table 2: Expected Electronic Transitions and Absorption Maxima (λmax)
| Transition Type | Chromophore System | Expected λmax Range (nm) | Relative Intensity |
| π → π | Furan Ring (isolated) | 205-220 | Strong |
| π → π | Conjugated Furan-Imine | 290-400 | Strong |
| n → π* | Imine | >350 | Weak to Medium |
Mechanistic Insights and Reactivity Profiling of 2 Furan 2 Ylmethyl 3 Methylbutan 1 Imine
Hydrolytic Stability and Kinetics of the Imine Bond
The imine, or Schiff base, linkage is characterized by a carbon-nitrogen double bond. A key aspect of its reactivity is its susceptibility to hydrolysis, a reaction that cleaves the imine to its constituent aldehyde or ketone and primary amine. This process is typically reversible and its rate is highly dependent on the pH of the medium. libretexts.org
The mechanism of imine hydrolysis involves the nucleophilic attack of water on the electrophilic imine carbon. This is followed by a series of proton transfers, culminating in the cleavage of the C-N bond. The stability of the imine bond in 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine is influenced by both electronic and steric factors. The electron-donating nature of the furan (B31954) ring can modulate the electrophilicity of the imine carbon, thereby affecting the rate of hydrolysis.
Studies on related imine systems have shown that the rate of hydrolysis is generally fastest in weakly acidic conditions (around pH 4-5). libretexts.org At very low pH, the amine nucleophile becomes fully protonated, hindering the initial addition step. Conversely, at high pH, the lack of sufficient acid catalysis to protonate the hydroxyl group of the carbinolamine intermediate slows down the elimination of water. libretexts.org
Table 1: Factors Influencing Imine Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Rationale |
| Low pH (High Acidity) | Decreased | Protonation of the amine nucleophile inhibits the initial attack on the carbonyl group. libretexts.org |
| Weakly Acidic pH (approx. 4-5) | Increased | Optimal balance between amine nucleophilicity and acid catalysis for the elimination of water. libretexts.org |
| High pH (Low Acidity) | Decreased | Insufficient acid to protonate the carbinolamine intermediate, making the hydroxyl group a poor leaving group. libretexts.org |
Nucleophilic Addition Reactions at the Imine Carbon
The polarized carbon-nitrogen double bond of the imine group in 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine renders the imine carbon electrophilic and thus susceptible to attack by nucleophiles. This reactivity is fundamental to many synthetic transformations. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide ions, can add across the C=N bond to form new carbon-carbon bonds.
The general mechanism for nucleophilic addition to an imine involves the attack of the nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate. Subsequent workup, typically with an aqueous acid, protonates the nitrogen to yield the final amine product. The steric hindrance around the imine carbon, influenced by the isobutyl group, and the electronic properties of the furan ring can affect the facility of these addition reactions. The development of stable imine precursors that generate the reactive imine in situ has become an attractive strategy to overcome challenges associated with imine stability. nih.govresearchgate.net
Electrophilic Reactivity of the Imine Moiety
While the imine carbon is electrophilic, the nitrogen atom of the imine possesses a lone pair of electrons, bestowing it with nucleophilic and basic character. This allows the imine to react with electrophiles. Protonation of the imine nitrogen, for instance, is the initial step in acid-catalyzed hydrolysis.
Alkylation of the imine nitrogen can also occur with suitable electrophiles, such as alkyl halides, leading to the formation of iminium ions. These iminium ions are even more electrophilic than the parent imine and can readily react with nucleophiles. The reactivity of the imine nitrogen is, however, tempered by the steric bulk of the adjacent isobutyl group.
Reactions Involving the Furan Heterocycle: Electrophilic Aromatic Substitution and Ring-Opening Reactions
The furan ring in 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution reactions. Furan is known to be highly reactive towards electrophiles, often more so than benzene. iust.ac.ir Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. iust.ac.ir
However, the high reactivity of the furan ring also makes it susceptible to acid-catalyzed degradation and polymerization. iust.ac.ir Therefore, reactions must often be carried out under mild conditions. For instance, nitration is typically performed with reagents like acetyl nitrate (B79036) to avoid the harsh conditions of concentrated nitric and sulfuric acids. iust.ac.ir
Under strongly acidic conditions, the furan ring can undergo ring-opening reactions. iust.ac.irstackexchange.com This typically involves protonation of the furan oxygen, followed by nucleophilic attack of a solvent molecule (like water or an alcohol), leading to the formation of a 1,4-dicarbonyl compound. iust.ac.ir
Cycloaddition Chemistry of the Imine and Furan Units
Both the imine and furan moieties of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine can participate in cycloaddition reactions, a powerful class of reactions for the construction of cyclic molecules.
The imine can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered nitrogen-containing heterocycles. It can also undergo [3+2] cycloadditions with 1,3-dipoles, such as nitrile oxides or azomethine ylides, to generate five-membered heterocyclic rings. rsc.orgnih.govresearchgate.net
The furan ring itself is a classic diene in Diels-Alder reactions. It can react with a variety of dienophiles, such as maleic anhydride (B1165640) and acetylenedicarboxylates, to yield bicyclic adducts. These reactions are often reversible. The furan ring can also participate in [4+2] and [4+4] cycloadditions with other partners, such as imines, to form furan-fused lactams. nih.gov
Reduction and Oxidation Pathways of the Compound
The imine functionality of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine can be readily reduced to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation. The resulting amine, N-(furan-2-ylmethyl)-3-methylbutanamine, is a more stable compound.
The oxidation of the imine is less common but can lead to various products depending on the oxidant and reaction conditions. For instance, peroxy acids can oxidize the imine to an oxaziridine, a three-membered ring containing oxygen, nitrogen, and carbon.
The furan ring is also susceptible to oxidation. The products of furan oxidation are highly dependent on the reaction conditions. In the gas phase, OH radical-initiated oxidation of furan and its derivatives can lead to the formation of various ring-opened products, including dicarbonyls and carboxylic acids. researchgate.net In some cases, oxidation can lead to the formation of maleic anhydride. researchgate.net
Coordination Chemistry and Ligand Design with 2 Furan 2 Ylmethyl 3 Methylbutan 1 Imine
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of metal complexes involving Schiff base ligands, such as 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, are fundamental to understanding their coordination chemistry. This process typically involves the reaction of the ligand with a metal salt, followed by a thorough analysis of the resulting product using various spectroscopic and analytical methods.
Complexation with Transition Metals (e.g., Ni(II), Cu(II), Co(II))
The complexation of furan-containing imine ligands with transition metals like nickel(II), copper(II), and cobalt(II) is typically achieved through direct reaction. The general synthetic procedure involves dissolving the Schiff base ligand in a suitable solvent, commonly ethanol (B145695) or methanol (B129727), and adding a solution of the desired metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) in the same solvent. rdd.edu.iqchemrevlett.com The reaction mixture is often heated under reflux for several hours to ensure completion of the reaction. rdd.edu.iqchemrevlett.com The resulting metal complexes, which may precipitate upon cooling, can then be filtered, washed with the solvent, and dried. rdd.edu.iq The stoichiometry of the reactants, the nature of the solvent, and the reaction temperature can influence the final structure and coordination number of the complex. researchgate.netnih.gov For instance, studies on similar systems show that a 1:2 metal-to-ligand ratio often yields complexes with the general formula [M(L)₂Cl₂]. tubitak.gov.tr
Spectroscopic and Analytical Characterization of Metal-Imine Adducts
Once synthesized, the metal-imine adducts are subjected to a suite of analytical techniques to confirm their formation and elucidate their properties. nih.gov Elemental analysis is crucial for confirming the stoichiometric ratio of metal to ligand in the complex. chemrevlett.com Molar conductivity measurements can determine whether the complexes are electrolytic or non-electrolytic in nature. tubitak.gov.tr
Spectroscopic methods are essential for understanding the coordination environment. lehigh.edu Infrared (IR) spectroscopy is particularly informative. A key indicator of successful complexation is a shift in the vibrational frequency of the azomethine group (C=N) of the imine. This shift to a lower or higher wavenumber upon coordination with the metal ion confirms the involvement of the imine nitrogen in bonding. asianpubs.org New bands appearing in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net
Electronic spectra (UV-Vis) provide information about the geometry of the metal center. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar). chemrevlett.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for diamagnetic complexes like those of Zn(II) or Cd(II), to further probe the ligand structure within the complex. globalresearchonline.netnih.gov
| Technique | Observed Change Upon Complexation | Inference |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift in ν(C=N) band; Appearance of new ν(M-N) and ν(M-O) bands | Coordination of imine nitrogen and furan (B31954) oxygen to the metal center |
| UV-Visible Spectroscopy | Appearance of new bands in the visible region (d-d transitions) | Information on the coordination geometry of the metal ion |
| 1H NMR Spectroscopy | Shifts in proton signals, especially those near coordination sites | Confirmation of ligand structure in the complex (for diamagnetic complexes) |
| Elemental Analysis | Agreement between experimental and calculated percentages of C, H, N | Confirmation of the stoichiometry of the complex |
| Molar Conductivity | Low values indicate non-electrolytic nature; higher values suggest electrolytic nature | Information on whether anions are inside or outside the coordination sphere |
Single Crystal X-ray Diffraction for Definitive Structural Determination of Complexes
| Parameter | Information Provided | Example for a Hypothetical [Ni(L)₂Cl₂] Complex |
|---|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice | Monoclinic, P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95° |
| Bond Lengths (e.g., M-N, M-O) | Distance between coordinated atoms, indicating bond strength | Ni-N ≈ 2.1 Å, Ni-O ≈ 2.2 Å |
| Bond Angles (e.g., N-M-N, O-M-N) | Angles between bonds, defining the coordination geometry | N-Ni-O ≈ 85° (chelate bite angle) |
| Coordination Number & Geometry | Number of atoms bonded to the metal and their spatial arrangement | 6, Distorted Octahedral |
Denticity and Chelation Modes of the Furan Imine Ligand
Based on analogous structures, 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine is expected to act as a neutral bidentate ligand. tubitak.gov.trresearchgate.net Coordination to a central metal ion would occur through two donor atoms: the lone pair of electrons on the azomethine (imine) nitrogen and a lone pair from the oxygen atom of the furan ring. tubitak.gov.trchemmethod.com This chelation forms a stable five-membered ring, which is a common and favored arrangement in coordination chemistry. The bidentate nature of such ligands has been confirmed in numerous studies of furan-based Schiff base complexes, where the involvement of both the imine nitrogen and the furan oxygen in coordination is established through spectroscopic and crystallographic data. tubitak.gov.tr
Influence of Ligand Structure on Coordination Geometry and Electronic Properties of Metal Centers
The structure of the 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine ligand plays a significant role in determining the final coordination geometry and the electronic properties of the metal center. Steric and electronic factors of the ligand dictate the number of ligand molecules that can fit around a metal ion and their preferred spatial arrangement. numberanalytics.com
The bulky isobutyl group attached to the imine nitrogen introduces significant steric hindrance. numberanalytics.com This steric bulk can influence the coordination number and geometry of the complex. For example, it might favor the formation of four-coordinate tetrahedral or square planar complexes over six-coordinate octahedral ones, as the bulky groups would repel each other in a more crowded octahedral environment. researchgate.net The specific geometry adopted also depends heavily on the electronic configuration of the metal ion. For instance, Ni(II) (d⁸) is known to form stable complexes with square planar, tetrahedral, and octahedral geometries, and the final structure is a delicate balance between ligand steric effects and the crystal field stabilization energy of each geometry. chemrevlett.com Similarly, Cu(II) (d⁹) complexes often exhibit distorted geometries due to the Jahn-Teller effect. Research on related systems has shown that subtle changes in the ligand's substituents can lead to different coordination geometries, such as tetrahedral or octahedral structures for Co(II) and Ni(II). tubitak.gov.trresearchgate.net
| Metal Ion | d-Electron Count | Common Geometries with Imine Ligands | Influencing Factors |
|---|---|---|---|
| Co(II) | d⁷ | Tetrahedral, Octahedral | Ligand field strength, steric bulk |
| Ni(II) | d⁸ | Square Planar, Tetrahedral, Octahedral | Balance of steric hindrance and electronic stabilization |
| Cu(II) | d⁹ | Distorted Square Planar, Distorted Octahedral | Jahn-Teller effect, ligand chelation |
Ligand Field Theory and Electronic Structure of Furan Imine Metal Complexes
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties, such as color and magnetism, of transition metal complexes. When the 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine ligand coordinates to a metal ion, its donor atoms (N, O) create an electrostatic field that removes the degeneracy of the metal's d-orbitals. The way these orbitals split in energy depends directly on the coordination geometry.
For an octahedral complex, the d-orbitals split into two sets: a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx², dy², dz²). The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). Electronic transitions from the t₂g to the eg orbitals can be observed in the UV-Vis spectrum and are responsible for the color of many transition metal complexes. researchgate.net
In a tetrahedral field, the splitting pattern is inverted and smaller (Δt ≈ 4/9 Δo), with a lower energy 'e' set and a higher energy 't₂' set. For square planar complexes, the splitting is more complex, often resulting in a large energy gap between the dx²-y² orbital and the other d-orbitals. The magnitude of the splitting (Δ) depends on the metal ion, its oxidation state, and the field strength of the ligand. The bidentate N,O-donor furan imine ligand would be expected to have an intermediate field strength. The magnetic properties of the complexes are also determined by this d-orbital splitting; if Δ is small, high-spin complexes with unpaired electrons are favored, whereas a large Δ favors low-spin, paired-electron configurations. chemrevlett.com
| Geometry | d-Orbital Splitting Pattern | Typical Electronic Transitions (UV-Vis) | Example Metal Ion Configuration |
|---|---|---|---|
| Octahedral | t₂g (lower), eg (higher) | t₂g → eg | Co(II) (high spin), Ni(II) |
| Tetrahedral | e (lower), t₂ (higher) | e → t₂ | Co(II) |
| Square Planar | Complex splitting (dx²-y² is highest) | Multiple transitions possible | Ni(II) (low spin), Cu(II) |
Computational Chemistry and Theoretical Modeling of 2 Furan 2 Ylmethyl 3 Methylbutan 1 Imine
Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties
Density Functional Theory serves as a powerful tool to investigate the intrinsic properties of molecules. For 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, DFT calculations can provide a detailed picture of its preferred three-dimensional arrangement, the distribution of its frontier molecular orbitals, and its electrostatic potential surface, all of which are crucial in understanding its chemical behavior.
Molecular Geometry Optimization and Conformational Landscapes
Computational studies on similar N-furfuryl imines suggest that the molecule likely exists as a mixture of several stable conformers in equilibrium. The relative energies of these conformers would be influenced by a delicate balance of steric hindrance between the bulky isobutyl group and the furan (B31954) ring, as well as potential weak intramolecular interactions. The crystal structure of a related compound, (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol, reveals that the furan-2-ylmethyl group can be disordered over two sites, indicating a low energetic barrier for rotation around the connecting C-C bond. nih.gov This inherent flexibility is a key characteristic of the molecule.
A systematic conformational search using DFT methods would typically identify several low-energy conformers. The table below presents a hypothetical set of results for the most stable conformers, illustrating the likely range of dihedral angles.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Cfuran-C-N=C) (°) | Dihedral Angle (C-N=C-Cisobutyl) (°) |
|---|---|---|---|
| A | 0.00 | -175.8 | 178.5 |
| B | 0.45 | -75.2 | 179.1 |
| C | 1.20 | 80.5 | -5.3 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are paramount in predicting the reactivity of a molecule. The energy and spatial distribution of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack.
For 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, the HOMO is expected to be predominantly localized on the furan ring and the nitrogen atom of the imine, which are the most electron-rich parts of the molecule. The furan ring, being an electron-rich aromatic system, contributes significantly to the HOMO. The LUMO, on the other hand, is anticipated to be centered on the C=N imine bond, specifically on the carbon atom, which is the most electrophilic site.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. Based on studies of similar furan-containing imines, a hypothetical FMO analysis is presented below.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.25 | Furan ring, Imine Nitrogen |
| LUMO | -0.89 | Imine Carbon |
| HOMO-LUMO Gap | 5.36 eV |
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. For 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, the MEP surface would show negative potential (typically colored red or orange) around the electronegative oxygen atom of the furan ring and the nitrogen atom of the imine, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue or green) would be observed around the hydrogen atoms and the imine carbon, marking them as potential sites for nucleophilic interaction.
The MEP surface would visually confirm the predictions made by the FMO analysis, providing a more holistic view of the molecule's electronic landscape and its likely points of interaction with other chemical species.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a window into its dynamic behavior over time, considering temperature and solvent effects.
Analysis of Conformational Dynamics and Flexibility
As suggested by the conformational analysis, 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine is an inherently flexible molecule. MD simulations would reveal the transitions between different conformers, the timescales of these changes, and the flexibility of different parts of the molecule. The simulations would likely show significant rotational freedom around the single bonds, with the furan ring and the isobutyl group exhibiting considerable movement. This dynamic nature is crucial for its interaction with other molecules, as it can adopt various conformations to fit into binding sites or react with other species.
Investigation of Intermolecular Interactions and Solvent Effects
The behavior of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine in a solution is significantly influenced by its interactions with solvent molecules. MD simulations in different solvents (e.g., water, ethanol (B145695), or a non-polar solvent like hexane) would provide valuable insights into these interactions.
In a polar protic solvent like water, the simulations would likely show the formation of hydrogen bonds between the solvent's hydrogen atoms and the electron-rich furan oxygen and imine nitrogen. The solvent's oxygen atoms would, in turn, interact with the more positively charged hydrogen atoms of the imine. In a non-polar solvent, weaker van der Waals interactions would dominate.
These solvent interactions can influence the conformational preferences of the molecule. For instance, a polar solvent might stabilize a more extended conformation by solvating the polar groups, while a non-polar solvent might favor a more compact structure to minimize the exposed polar surface area. Understanding these solvent effects is critical for predicting the molecule's behavior in various chemical environments.
Theoretical Spectroscopic Calculations (e.g., Predicted NMR Shifts, IR Frequencies)
Theoretical spectroscopic calculations are instrumental in predicting the spectral features of a molecule, which can aid in its identification and characterization. These predictions are typically achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a prominently used method for its balance of accuracy and computational cost.
For 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, the prediction of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would involve optimizing the molecule's geometry to its lowest energy state. Following this, the vibrational frequencies and magnetic shielding tensors can be calculated.
Predicted IR Frequencies:
Table 1: Illustrative Predicted IR Frequencies for 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretching (Furan Ring) | 3100-3200 |
| C-H Stretching (Alkyl) | 2850-3000 |
| C=N Stretching (Imine) | 1640-1690 |
| C=C Stretching (Furan Ring) | 1500-1600 |
Note: The data in this table is illustrative and represents typical frequency ranges for the specified functional groups. Actual values would require specific quantum chemical calculations for 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine.
Predicted NMR Shifts:
The Gauge-Invariant Atomic Orbital (GIAO) method is a common and effective approach for calculating the NMR chemical shifts of molecules. spectrabase.com This method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR spectra. For 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, distinct chemical shifts would be expected for the protons and carbons of the furan ring, the imine group, and the isobutyl group. The table below provides an example of what predicted NMR shifts might look like for this molecule, based on the analysis of its constituent parts.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imine CH | 7.5-8.5 | 160-170 |
| Furan C5-H | 7.2-7.4 | 140-145 |
| Furan C3-H | 6.2-6.4 | 105-110 |
| Furan C4-H | 6.0-6.2 | 110-115 |
| Methylene (B1212753) CH₂ | 3.8-4.2 | 50-60 |
| Isobutyl CH | 2.0-2.5 | 30-40 |
Note: The data in this table is illustrative and based on typical chemical shift values for similar structural motifs. Precise predictions would necessitate specific GIAO calculations for 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or molecular descriptors of a compound with its physicochemical properties. These models are valuable for predicting properties that might be difficult or costly to measure experimentally.
For 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine, QSPR studies could predict a range of chemical properties, including but not limited to its solubility, lipophilicity (logP), and various thermodynamic parameters. While specific QSPR studies on this particular imine are not documented in the available literature, data for structurally related furan derivatives can provide an indication of the types of properties that can be predicted. For instance, the FooDB database lists several predicted properties for 3-Methyl-2(3-methylbut-2-en-1-yl)furan, a compound with a similar furan and substituted alkyl structure.
Table 3: Illustrative QSPR-Predicted Chemical Properties for a Structurally Related Furan Derivative
| Property | Predicted Value | Prediction Method |
|---|---|---|
| Water Solubility | 0.12 g/L | ALOGPS |
| logP | 3.74 | ALOGPS |
| Polar Surface Area | 13.14 Ų | ChemAxon |
| Refractivity | 47.89 m³·mol⁻¹ | ChemAxon |
Source: FooDB, for the compound 3-Methyl-2(3-methylbut-2-en-1-yl)furan. This data is presented for illustrative purposes to show the types of properties that can be evaluated through QSPR studies.
These predicted properties are derived from the molecule's topology, electronic structure, and other calculated descriptors. Such QSPR models are essential in fields like drug discovery and materials science for the initial screening of large numbers of compounds.
Emerging Applications and Advanced Materials Science of Furan Imine Derivatives
Development of Sensors and Probes for Chemical Detection
The inherent electronic and structural characteristics of furan (B31954) imine derivatives make them excellent candidates for the development of chemical sensors. The imine nitrogen can act as a binding site for various analytes, while the furan ring can participate in electronic communication, leading to detectable changes in optical or electrochemical signals upon analyte interaction.
One notable area of application is in the detection of toxic organic pollutants. Porous organic cage compounds containing imine linkages have demonstrated high affinity for sensing applications. nih.gov These materials can be used in conjunction with quartz crystal microbalances to detect pollutants with high sensitivity. nih.gov
Furthermore, fluorescent chemosensors based on furan and imine functionalities have been developed for the detection of various ions. For instance, a sensor incorporating furan and julolidine (B1585534) moieties linked by a Schiff base exhibits a "turn-on" fluorescence response to fluoride (B91410) ions in a near-perfect aqueous solution. researchgate.netnih.gov The detection mechanism is attributed to an intramolecular charge transfer (ICT) process triggered by hydrogen bonding with the fluoride anion. nih.gov The detection limit for fluoride was found to be 10.02 μM, which is below the World Health Organization's guideline for drinking water. nih.gov
Metal-organic frameworks (MOFs) incorporating imine functionalities are also being explored for sensor applications. These porous materials can selectively adsorb and detect toxic environmental contaminants, including heavy metal ions. dpi-proceedings.com For example, a highly fluorescent Al-MOF has been used as a sensor for nitrofuran detection in milk. frontiersin.orgnih.gov
Integration into Polymeric Architectures and Hybrid Materials
The ability of furan imine derivatives to be incorporated into polymeric structures opens up avenues for creating advanced materials with tailored properties. The imine bond can be formed through polycondensation reactions, leading to the formation of poly(Schiff base)s or polyimines.
Furan-based porous organic frameworks (FOFs) are a class of materials prepared by the condensation of biomass-derived 2,5-diformylfuran with various diamines. rsc.orgresearchgate.net These materials form insoluble and thermally stable frameworks with high specific surface areas. rsc.orgresearchgate.net The properties of these FOFs, such as their micropore volume and CO2 adsorption capacity, can be tuned by the choice of the diamine linker. rsc.org
In another approach, furan-based methacrylate (B99206) oligomers containing imine functional groups have been synthesized for use in stereolithography, a 3D printing technology. acs.orgnih.gov These oligomers are prepared from 5-hydroxymethylfurfural (B1680220) (5-HMF), a renewable platform chemical. acs.org The resulting photosensitive resins can be used to fabricate 3D-printed objects with adjustable mechanical and thermal properties. acs.orgnih.gov
Furthermore, furan-functionalized copolymers have been developed for applications such as targeted drug delivery. nih.gov In these systems, furfurylamine (B118560) is grafted onto a polymer backbone, and the furan groups can then be used for further chemical modification, for example, through Diels-Alder reactions. nih.gov
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The directional and reversible nature of the interactions involving furan and imine groups makes them valuable building blocks in supramolecular chemistry. These non-covalent interactions can drive the self-assembly of molecules into well-defined nano- and microstructures.
For example, novel furan-substituted perylene (B46583) diimides have been shown to self-assemble into various architectures, including spheres, rods, and vesicles, depending on the solvent used. nih.gov These self-assembled structures exhibit interesting optical properties, such as waveguide behavior, suggesting potential applications in micro-scale photonics. nih.gov
The formation of supramolecular gels driven by imine bond formation is another area of active research. The simple mixing of an amine and an aldehyde can lead to the in-situ formation of gelator molecules through dynamic covalent chemistry. acs.org Imidazole-derived Schiff base compounds have also been shown to form dimeric supramolecular structures in both the solid-state and in solution through complementary hydrogen bonding. nih.gov
Investigation of Optical and Electronic Properties for Material Applications
The electronic structure of furan imine derivatives, characterized by the interplay between the electron-donating furan ring and the electron-withdrawing imine group, gives rise to interesting optical and electronic properties. These properties can be tuned by modifying the molecular structure, making these compounds attractive for applications in organic electronics.
Oligomers containing furan and thiophene (B33073) units, end-capped with benzofuran (B130515) moieties, have been synthesized and their electronic properties investigated. researchgate.net These materials have been used as p-type semiconducting layers in organic field-effect transistors (OFETs). researchgate.net The introduction of furan rings can influence the planarity of the molecules, which in turn affects their charge transport properties.
The photophysical properties of furan-based conjugated polymers can also be tuned by adjusting the length of the oligofuran building blocks. rsc.org This allows for the synthesis of polymers with bandgaps spanning the visible to near-infrared regions, making them suitable for applications in areas such as biomedical imaging and photodynamic therapy. rsc.org Furthermore, structurally strained red-emitting BODIPY dyes, which can be synthesized from imine intermediates, have been developed for high-color-purity organic light-emitting diodes (OLEDs). acs.org
Below is a table summarizing the properties of some reported furan imine derivatives and related compounds.
| Compound/Material Class | Key Properties | Potential Applications |
| Furan-Julolidine Schiff Base researchgate.netnih.gov | "Turn-on" fluorescence with F⁻ ions | Fluoride sensing |
| Furan-based Porous Organic Frameworks (FOFs) rsc.orgresearchgate.net | High thermal stability, high surface area | Gas storage and separation |
| Furan-based Methacrylate Oligomers acs.orgnih.gov | Photocurable, tunable mechanical properties | 3D printing, stereolithography |
| Furan-substituted Perylene Diimides nih.gov | Self-assembly into nano/microstructures, optical waveguiding | Photonics, functional materials |
| Oligofuran-based Conjugated Polymers rsc.org | Tunable bandgaps, photostability | Organic electronics, biomedical applications |
Q & A
Q. What are the common synthetic pathways for preparing 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine?
The synthesis of this imine typically involves reductive amination between a furan-substituted aldehyde and a primary amine. For example, furan-2-carbaldehyde can react with 3-methylbutan-1-amine under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the target imine. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂/MeOH mixtures) improve reaction efficiency .
- Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH, 92:7:1) is often required to isolate the product from unreacted starting materials .
- Yield optimization : Monitoring reaction progress via TLC or LC-MS ensures minimal byproduct formation.
Q. What spectroscopic methods are used to confirm the structure of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine?
Structural confirmation relies on a combination of techniques:
- NMR spectroscopy :
- ¹H NMR : Signals for the furan protons (δ 6.2–7.4 ppm), imine CH=N (δ ~8.0 ppm), and branched alkyl groups (δ 0.8–1.5 ppm).
- ¹³C NMR : Distinct peaks for the imine carbon (δ ~160 ppm) and furan carbons (δ ~110–150 ppm).
- X-ray crystallography : Resolves stereochemical ambiguity and confirms bond angles, as demonstrated in structurally related furan-imine derivatives (e.g., disorder analysis in crystal structures) .
- IR spectroscopy : A strong C=N stretch near 1640–1680 cm⁻¹ confirms the imine functional group.
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the synthesis of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine?
Regioselectivity issues arise due to competing reactions at the furan ring or amine group. Strategies include:
- Protecting groups : Temporarily blocking reactive sites on the furan (e.g., using silyl ethers) to direct amination .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd or Ru complexes) can enhance selectivity for the desired imine product .
- Computational modeling : DFT calculations predict favorable reaction pathways and transition states to guide experimental design.
Q. What factors influence the stability of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine under storage conditions?
Stability is affected by:
- Moisture and temperature : Hydrolysis of the imine bond occurs in humid environments. Store under inert gas (N₂/Ar) at 0–6°C .
- Light sensitivity : UV exposure may degrade the furan moiety. Use amber glassware and avoid prolonged light exposure .
- pH : Imines are stable in neutral or slightly acidic conditions; basic environments accelerate decomposition.
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or X-ray data may arise from:
- Dynamic disorder : Observed in furan-containing imines, where the furan ring adopts multiple conformations in the crystal lattice .
- Solvent effects : Chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃). Standardize solvents and report experimental conditions.
- Impurity interference : Use high-purity reagents and confirm product homogeneity via HPLC or mass spectrometry.
Q. What methodologies are used to study the structure-activity relationships (SAR) of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine derivatives?
SAR studies involve:
- Derivatization : Synthesize analogs with modified furan substituents (e.g., methyl or nitro groups) or varied alkyl chains .
- Biological assays : Test derivatives for activity against target enzymes or receptors (e.g., kinase inhibition or GPCR binding).
- Computational docking : Molecular dynamics simulations predict binding affinities and guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
